molecular formula C20H32O5 B14327166 3-(Decyloxy)-2-hydroxypropyl 4-hydroxybenzoate CAS No. 106822-70-2

3-(Decyloxy)-2-hydroxypropyl 4-hydroxybenzoate

Cat. No.: B14327166
CAS No.: 106822-70-2
M. Wt: 352.5 g/mol
InChI Key: AYHKEANDVKPHTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Decyloxy)-2-hydroxypropyl 4-hydroxybenzoate is an organic compound that belongs to the class of hydroxybenzoates. This compound is characterized by the presence of a decyloxy group attached to the 3-position of a hydroxypropyl chain, which is further connected to a 4-hydroxybenzoate moiety. Hydroxybenzoates are known for their diverse applications in various fields, including pharmaceuticals, cosmetics, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Decyloxy)-2-hydroxypropyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 3-(decyloxy)-2-hydroxypropanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Decyloxy)-2-hydroxypropyl 4-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, sulfo, or halogenated derivatives.

Scientific Research Applications

3-(Decyloxy)-2-hydroxypropyl 4-hydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical excipient.

    Industry: Utilized in the formulation of cosmetics, personal care products, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Decyloxy)-2-hydroxypropyl 4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups in the compound can form hydrogen bonds and other non-covalent interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: A precursor to many hydroxybenzoate derivatives, known for its use in the synthesis of parabens.

    3-Hydroxybenzoic acid: An isomer of 4-hydroxybenzoic acid with similar chemical properties.

    2-Hydroxybenzoic acid (Salicylic acid): Known for its use in pharmaceuticals, particularly in the formulation of aspirin.

Uniqueness

3-(Decyloxy)-2-hydroxypropyl 4-hydroxybenzoate is unique due to the presence of the decyloxy group, which imparts distinct physicochemical properties, such as increased hydrophobicity and potential for enhanced biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

106822-70-2

Molecular Formula

C20H32O5

Molecular Weight

352.5 g/mol

IUPAC Name

(3-decoxy-2-hydroxypropyl) 4-hydroxybenzoate

InChI

InChI=1S/C20H32O5/c1-2-3-4-5-6-7-8-9-14-24-15-19(22)16-25-20(23)17-10-12-18(21)13-11-17/h10-13,19,21-22H,2-9,14-16H2,1H3

InChI Key

AYHKEANDVKPHTB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOCC(COC(=O)C1=CC=C(C=C1)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.